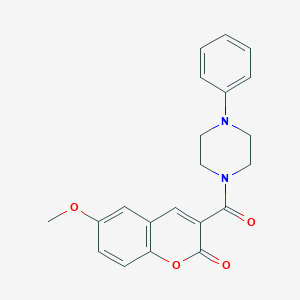
6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one, also known as GW501516, is a synthetic PPARδ (peroxisome proliferator-activated receptor delta) agonist. It is a chemical compound that has been extensively researched in the scientific community due to its potential application in various fields, including medicine, sports, and agriculture.
Wirkmechanismus
6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one works by activating the PPARδ receptor. This receptor is involved in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of this receptor leads to an increase in fatty acid oxidation, which in turn increases energy production and improves endurance. It also leads to a decrease in inflammation, which has been linked to the development of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to increase endurance and improve lipid metabolism, leading to improved physical performance. It has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential treatment for various diseases. However, it is important to note that the long-term effects of this compound are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one in lab experiments include its ability to activate the PPARδ receptor, which can lead to improved physical performance and anti-inflammatory effects. However, its complex synthesis method and potential side effects make it difficult to work with. Furthermore, the long-term effects of this compound are not yet fully understood, which makes it challenging to use in long-term studies.
Zukünftige Richtungen
There are several future directions for research on 6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one. One potential area of research is its potential use in treating metabolic disorders such as obesity and diabetes. Another area of research is its potential use in treating inflammation-related diseases such as arthritis and cancer. Additionally, further research is needed to fully understand the long-term effects of this compound and its potential side effects. Further studies may also investigate the use of this compound in agriculture as a potential herbicide.
In conclusion, this compound is a synthetic PPARδ agonist that has been extensively studied for its potential application in various fields of research. Its complex synthesis method and potential side effects make it challenging to work with, but its ability to activate the PPARδ receptor has led to its potential use in treating metabolic disorders, inflammation-related diseases, and as a performance-enhancing drug. Further research is needed to fully understand the long-term effects of this compound and its potential side effects.
Synthesemethoden
The synthesis of 6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one involves several chemical reactions. The starting material is 2-hydroxybenzaldehyde, which is reacted with 4-phenylpiperazine-1-carboxylic acid to form an intermediate. This intermediate is then reacted with methoxyacetic acid to yield the final product. The synthesis of this compound is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one has been extensively studied for its potential application in various fields of research. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in treating metabolic disorders such as obesity and diabetes. In sports, it has been researched as a performance-enhancing drug due to its ability to increase endurance and improve lipid metabolism. In agriculture, it has been studied as a potential herbicide due to its ability to inhibit plant growth.
Eigenschaften
Molekularformel |
C21H20N2O4 |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
6-methoxy-3-(4-phenylpiperazine-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C21H20N2O4/c1-26-17-7-8-19-15(13-17)14-18(21(25)27-19)20(24)23-11-9-22(10-12-23)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3 |
InChI-Schlüssel |
LMPFHDVZLTVZAW-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B279037.png)
![1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B279038.png)
![N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B279042.png)
![2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B279045.png)
![2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279050.png)
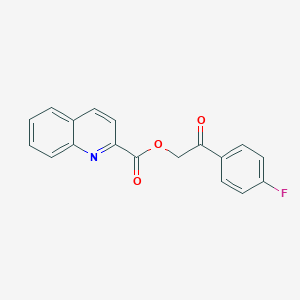
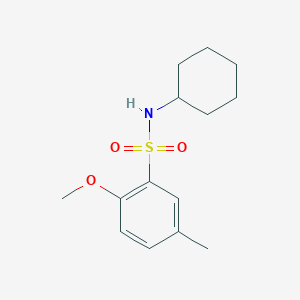

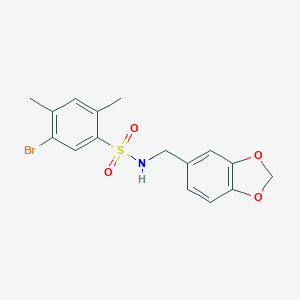
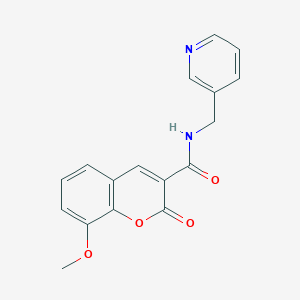
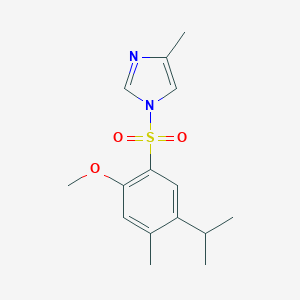
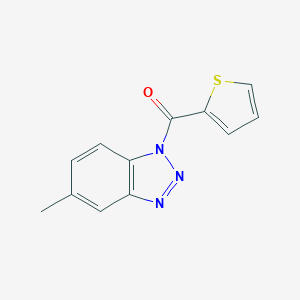
![1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B279082.png)

